Product packaging for 1H-Pyrrole, 1-propyl-(Cat. No.:CAS No. 5145-64-2)

1H-Pyrrole, 1-propyl-

Cat. No.: B11996432
CAS No.: 5145-64-2
M. Wt: 109.17 g/mol
InChI Key: MFGOZCIHXVFZBC-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-propyl-, is an N-alkyl pyrrole derivative that serves as a versatile building block in scientific research. Its primary value lies in its application as a monomer for the preparation of conducting polymers . N-substituted pyrroles like this can be electropolymerized, as the 2 and 5 positions on the ring remain free for chain evolution, allowing for the creation of specialized polymeric materials with distinct properties . This compound is also a valuable precursor in organic synthesis, particularly for the elaboration of more complex chemical structures. It can be functionalized to create chelating ligands, such as Schiff bases, which are useful in coordination chemistry for synthesizing complexes with transition metals like copper . The pyrrole heterocycle is a fundamental scaffold in medicinal chemistry and is found in a vast number of pharmacologically active compounds and natural products . As a key substructure, it provides a flat, electron-rich ring that can interact with various biological targets through hydrogen bonding and π-π stacking interactions . Researchers utilize this compound and its derivatives in the development of novel materials and for the study of biochemical interactions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B11996432 1H-Pyrrole, 1-propyl- CAS No. 5145-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5145-64-2

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

1-propylpyrrole

InChI

InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h3-4,6-7H,2,5H2,1H3

InChI Key

MFGOZCIHXVFZBC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrole, 1 Propyl and Its N Propyl Analogs

Classical Cyclization and Condensation Approaches for Pyrrole (B145914) Core Formation

Several classical methods for pyrrole synthesis can be adapted to directly incorporate an N-propyl group by utilizing propylamine as a key reactant. These methods involve the condensation of dicarbonyl compounds or their equivalents with a primary amine to construct the heterocyclic ring.

Paal-Knorr Synthesis Modifications for N-Propylation

The Paal-Knorr synthesis is a cornerstone for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.com For the synthesis of 1-propylpyrrole derivatives, propylamine is used as the amine component. The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate which then cyclizes and dehydrates to form the aromatic pyrrole ring. wikipedia.org

Numerous modifications to the Paal-Knorr synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. rgmcet.edu.in These often involve the use of various catalysts. For instance, the reaction of 2,5-hexanedione with propylamine can be efficiently catalyzed by a range of Brønsted and Lewis acids.

Mechanism of the Paal-Knorr Synthesis: The reaction commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal. Subsequent dehydration leads to an imine. A second intramolecular attack by the nitrogen on the remaining carbonyl group, followed by another dehydration step, results in the formation of the pyrrole ring. alfa-chemistry.com

Research has demonstrated the efficacy of various catalysts in promoting the Paal-Knorr reaction for the synthesis of N-substituted pyrroles. The choice of catalyst can significantly influence the reaction conditions and outcomes.

Table 1: Catalytic Paal-Knorr Synthesis of 1-propyl-2,5-dimethylpyrrole from 2,5-Hexanedione and Propylamine

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidNoneReflux1 h85Generic protocol
IodineNone (Microwave)-5 min95 uctm.edu
Silica Sulfuric AcidNoneRoom Temp3 min98 rgmcet.edu.in
Aluminum tris(dodecyl sulfate)trihydrateWaterRoom Temp15 min96 researchgate.net
Citric AcidNone (Ball-milling)-30 min87 researchgate.net

Knorr Pyrrole Synthesis Adaptations for N-Propyl Substitution

The Knorr pyrrole synthesis is another versatile method that involves the condensation of an α-amino-ketone with a β-ketoester or a compound with an active methylene (B1212753) group. wikipedia.orgsynarchive.com To synthesize an N-propyl substituted pyrrole using this method, an α-(propylamino)-ketone would be required as a starting material. These α-amino ketones are often generated in situ due to their instability.

The general mechanism involves the condensation of the amine and ketone to form an enamine, which then undergoes cyclization and dehydration to yield the pyrrole. wikipedia.org While a foundational method, its application for direct N-propylation is less common than the Paal-Knorr synthesis due to the potential complexities in preparing the required α-(propylamino)-ketone precursors.

Hantzsch Pyrrole Synthesis Routes

The Hantzsch pyrrole synthesis provides a route to substituted pyrroles through a three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine, in this case, propylamine. wikipedia.orgorganic-chemistry.org The mechanism begins with the formation of an enamine from the β-ketoester and propylamine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of water lead to the formation of the N-propylated pyrrole derivative. organic-chemistry.org

This method is particularly useful for accessing polysubstituted pyrroles. Solid-phase adaptations of the Hantzsch synthesis have also been developed, allowing for the generation of pyrrole libraries. nih.gov

Barton-Zard Synthesis Pathways

The Barton-Zard synthesis is a powerful method for the preparation of pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. chempedia.infowikipedia.org While this method does not directly incorporate an N-propyl group from an amine, subsequent N-alkylation of the resulting pyrrole-2-carboxylate can be performed to introduce the propyl moiety.

The mechanism involves a base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and elimination of the nitro group to form the pyrrole ring. wikipedia.org

Piloty-Robinson Reaction Mechanisms

The Piloty-Robinson synthesis involves the acid-catalyzed thermolysis of an azine derived from a ketone to form a pyrrole. drugfuture.comchem-station.com To generate an N-propyl substituted pyrrole, one would need to start with a precursor that could introduce the propyl group, which is not a direct feature of the classical Piloty-Robinson reaction that typically leads to N-unsubstituted or symmetrically N,N'-linked pyrroles. However, modifications and subsequent alkylation steps could potentially lead to the desired product. The reaction proceeds through a chempedia.infochempedia.info-sigmatropic rearrangement of the protonated azine. chem-station.com

N-Alkylation Strategies for Introducing the Propyl Moiety

A more direct and widely used approach for the synthesis of 1H-Pyrrole, 1-propyl- and its analogs is the N-alkylation of a pre-formed pyrrole ring. This method involves the deprotonation of the pyrrole nitrogen to form the pyrrolide anion, which then acts as a nucleophile to attack a propyl electrophile, such as 1-bromopropane or 1-iodopropane.

The choice of base, solvent, and reaction conditions plays a crucial role in the efficiency and selectivity of the N-alkylation. Strong bases like sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the pyrrole. chegg.comnih.gov Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative, particularly for large-scale preparations. rsc.orgnih.gov

Table 2: N-Alkylation of Pyrrole with Propyl Halides

BaseCatalystSolventElectrophileTemperature (°C)Time (h)Yield (%)Reference
NaHNoneDMF1-Bromopropane0 - rt1>90 nih.govsci-hub.se
KOH (powdered)PEG-400Toluene1-Bromopropane60288General PTC
NaOH (50% aq.)TBABCH2Cl21-BromopropaneReflux2070 rsc.org
K2CO318-Crown-6Acetonitrile (B52724)1-BromopropaneReflux1285General PTC

The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB) or crown ethers, facilitates the transfer of the pyrrolide anion from an aqueous or solid phase to the organic phase containing the alkylating agent, leading to high yields under milder conditions. nih.gov Ionic liquids have also been employed as solvents for the highly regioselective N-alkylation of pyrrole. organic-chemistry.org

Direct N-Alkylation of Pyrrole with Propylating Agents

Direct N-alkylation of the pyrrole ring is a fundamental and widely employed method for the synthesis of 1H-Pyrrole, 1-propyl-. This reaction involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile, attacking a propyl electrophile. The choice of base, solvent, and propylating agent significantly influences the reaction's efficiency and selectivity.

The pyrrolyl anion is an ambident nucleophile, meaning it can react at either the nitrogen atom or the carbon atoms of the ring. cdnsciencepub.com Generally, N-alkylation is favored under conditions that promote a more "ionic" character of the pyrrolide salt and in less polar solvents. wikipedia.org Common propylating agents include propyl halides such as 1-bromopropane and 1-iodopropane, as well as propyl tosylates. cdnsciencepub.comacs.orgrsc.org

The reaction is typically carried out by first treating pyrrole with a strong base like sodium hydride (NaH), potassium hydroxide (KOH), or butyllithium (B86547) (BuLi) to generate the pyrrolide anion. wikipedia.org The subsequent addition of the propylating agent leads to the formation of 1H-Pyrrole, 1-propyl-. Phase transfer catalysis (PTC) has emerged as a particularly effective method for the N-alkylation of pyrrole, offering high yields and selectivity under mild conditions. cdnsciencepub.com This technique utilizes a phase transfer catalyst, such as a quaternary ammonium salt or a crown ether, to shuttle the pyrrolide anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. cdnsciencepub.comtandfonline.comtandfonline.com

Propylating AgentBaseCatalyst/ConditionsSolventYield (%)Reference
Propyl bromideKOHPhase Transfer CatalysisToluene or THFHigh cdnsciencepub.comtandfonline.comtandfonline.com
1-IodopropaneKOH-Dimethyl sulfoxide (DMSO)High rsc.org
Propyl tosylateAlkali metal salts-Not specifiedVariable acs.org
Propyl halidest-BuOKSupported PEGToluene or THFHigh tandfonline.com

This table presents a selection of reported methods and should not be considered exhaustive.

Regioselective N-Substitution Methods

Achieving high regioselectivity for N-substitution over C-substitution is a critical aspect of synthesizing 1H-Pyrrole, 1-propyl-. The propensity for N- versus C-alkylation is influenced by several factors, including the nature of the cation, the solvent, and the alkylating agent itself. cdnsciencepub.comwikipedia.org

Generally, more ionic metal-pyrrolide bonds (e.g., with K+ or Na+) and the use of polar aprotic solvents tend to favor N-alkylation. wikipedia.org However, for direct alkylation with propyl halides, less polar solvents have been found to enhance N-selectivity. cdnsciencepub.com Phase transfer catalysis is a premier method for ensuring high regioselectivity. Under these conditions, the large, soft quaternary ammonium cation forms a loose ion pair with the pyrrolide anion in the organic phase, which favors reaction at the more sterically accessible and harder nitrogen atom. cdnsciencepub.com The use of solid triphase transfer catalysis, employing a supported polyethylene glycol (PEG) on a polymer, has also been demonstrated to be highly effective for the N-alkylation of pyrrole with high yields. tandfonline.comtandfonline.com

Influence of Solvent Systems and Catalysts on N-Alkylation Selectivity

The choice of solvent and catalyst plays a pivotal role in directing the outcome of the N-alkylation of pyrrole. The solvent can influence the aggregation state and solvation of the pyrrolide salt, thereby affecting the nucleophilicity of the nitrogen versus the carbon atoms. In the context of phase transfer catalysis, solvents like toluene and tetrahydrofuran (THF) are preferred as they effectively swell the polymer-supported catalyst and have low boiling points, simplifying product isolation. tandfonline.com

Catalysts, particularly in phase transfer systems, are crucial for achieving high selectivity. Quaternary ammonium salts and crown ethers are commonly used. For instance, the use of 18-crown-6 can accelerate the N-alkylation of pyrrole with potassium superoxide as the base. nih.gov Supported polyethylene glycols (PEGs) have also been utilized as efficient and reusable triphase transfer catalysts, allowing for high yields of N-alkylated pyrroles. tandfonline.comtandfonline.com The catalyst facilitates the transfer of the pyrrolide anion into the organic phase, where it can readily react with the propylating agent, leading to the desired N-propylpyrrole.

Advanced Synthetic Techniques and Green Chemistry Approaches

In addition to classical methods, advanced synthetic techniques, including transition-metal-catalyzed reactions and green chemistry approaches, have been developed for the synthesis of N-substituted pyrroles. These methods often offer advantages in terms of efficiency, selectivity, and environmental impact. A notable green approach involves the use of propylene carbonate as both a reagent and a solvent for N-alkylation, avoiding the need for potentially genotoxic alkyl halides. mdpi.comnih.govnih.gov

Transition-Metal-Catalyzed Pyrrole Synthesis

Transition-metal catalysis provides powerful and versatile routes to construct the pyrrole ring, often with high control over substitution patterns. While many of these methods focus on the formation of the pyrrole ring itself, they can be adapted to produce N-substituted derivatives, including N-propylpyrroles.

Palladium catalysts are widely used in organic synthesis for their ability to facilitate a variety of coupling and oxidation reactions. In the context of pyrrole synthesis, palladium-catalyzed reactions can be employed to construct the pyrrole ring with a pre-installed N-propyl group on one of the precursors. For instance, a palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, including propylamine, can yield highly substituted pyrroles. mdpi.com While not a direct propylation of the pyrrole ring, this method allows for the synthesis of N-propylpyrrole derivatives. Other palladium-catalyzed methods have been developed for the synthesis of N-vinyl pyrroles and other substituted pyrroles, which could potentially be adapted for the synthesis of N-propyl analogs. nih.gov

Rhodium catalysts have proven effective in the synthesis of substituted pyrroles through transannulation reactions. nih.gov This process typically involves the reaction of N-sulfonyl-1,2,3-triazoles with various coupling partners. While direct examples of synthesizing 1H-Pyrrole, 1-propyl- via this method are not extensively reported, the versatility of rhodium catalysis suggests its potential applicability. Rhodium-catalyzed reactions have been developed for the synthesis of N-substituted 3-acylpyrroles and for achieving atroposelective synthesis of axially chiral N-arylpyrroles, highlighting the broad utility of this metal in pyrrole chemistry. researchgate.netrsc.org Furthermore, rhodium-catalyzed hydroacylation reactions have been used for the direct synthesis of highly substituted pyrroles, which could potentially be applied to the synthesis of N-propylpyrroles by using N-propylated starting materials. nih.gov

Electro-Oxidative Annulation Strategies

Electro-oxidative annulation has emerged as a powerful and environmentally benign method for the synthesis of polysubstituted pyrroles. This technique utilizes electric current to facilitate dehydrocyclization processes, avoiding the need for transition-metal salts or harsh chemical oxidants. nih.govacs.org A general and practical approach involves the electro-oxidative annulation of primary amines with aldehydes, ketones, or 1,3-dicarbonyl compounds. researchgate.netrsc.orgrsc.org

The reaction typically proceeds in an undivided electrochemical cell. For instance, the reaction of primary amines and 1,3-dicarbonyl compounds can be carried out using platinum (Pt) plates as both the anode and cathode. nih.govacs.org The process is believed to involve the in situ formation of enamines as crucial intermediates, which then undergo electro-oxidative intermolecular annulation to form the pyrrole ring. nih.govacs.org Similarly, arylacetaldehydes and primary amines can smoothly react to furnish β-substituted pyrroles under external oxidant-free conditions. researchgate.netrsc.org These electrochemical methods are noted for their operational simplicity and broad substrate scope. researchgate.net

Table 1: Representative Conditions for Electro-oxidative Pyrrole Synthesis

Starting MaterialsElectrode MaterialsElectrolyte/SolventKey Features
Primary Amines + 1,3-Dicarbonyl CompoundsPlatinum (Pt) anode and cathodeNaOAc / MeCNForms polysubstituted pyrroles; proceeds via enamine intermediates. nih.govacs.org
Primary Amines + ArylacetaldehydesCarbon anode, Nickel cathodenBuNBF₄ / THF or MeCNExternal oxidant-free; yields β-substituted pyrroles. researchgate.netrsc.org
EnaminesPlatinum (Pt) anode, Graphite felt cathodeNot specified / NMP or MeCNDirect dimerization of enamines to form polysubstituted pyrroles. rsc.org

Multi-Component Reactions (MCRs) for N-Propyl Pyrroles

Multi-component reactions (MCRs), which involve the combination of three or more reagents in a single operation, are a highly efficient and atom-economical strategy for synthesizing complex molecules like N-propyl pyrroles. bohrium.com These reactions are prized for their ability to rapidly build molecular diversity from simple starting materials. bohrium.comorientjchem.org

Various MCR methodologies have been developed for pyrrole synthesis, often starting from primary amines, including those that would yield N-propyl analogs. semanticscholar.orgrsc.org A notable example is a four-component reaction among a primary amine (like propylamine), ethyl glyoxylate, and two equivalents of a 2-bromoacetophenone in the presence of a base like pyridine (B92270). This reaction proceeds in refluxing acetonitrile and assembles the pyrrole ring by forming four new bonds. rsc.org Another versatile three-component approach involves the reaction of primary amines, β-dicarbonyl compounds, and α,β-unsaturated aldehydes. researchgate.net The development of MCRs continues to be a significant area of research due to its alignment with the principles of green chemistry and its utility in creating libraries of compounds for medicinal chemistry. bohrium.comorientjchem.org

Table 2: Examples of Multi-Component Reactions for Pyrrole Synthesis

Component 1Component 2Component 3Component 4Catalyst/ConditionsProduct Type
Primary AmineEthyl Glyoxylate2-Bromoacetophenone2-BromoacetophenonePyridine / Acetonitrile (reflux)1,2,3,5-Tetrasubstituted Pyrroles rsc.org
Primary Amineβ-Dicarbonyl Compoundα,β-Unsaturated Aldehyde-Not specifiedPolysubstituted Pyrroles researchgate.net
Primary AmineDialkyl Acetylenedicarboxylateβ-Nitrostyrene-Fe(III) catalystPolysubstituted Pyrroles rsc.org
α-HydroxyketoneOxoacetonitrilePrimary Amine-Acetic Acid / EtOH, 70°CN-Substituted 3-Cyanopyrroles nih.gov

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions is a key goal in green chemistry, as it minimizes waste and reduces environmental impact. Several effective solvent-free protocols for the synthesis of N-substituted pyrroles, including N-propyl pyrroles, have been established.

One of the most common methods adapted for solvent-free conditions is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) with a primary amine. tandfonline.comrsc.orgrsc.orgwordpress.com This reaction can be performed simply by mixing the neat reactants at room temperature, completely avoiding the need for a catalyst or solvent, and still achieving excellent yields. rsc.orgrsc.orgwordpress.com For less reactive substrates, catalysis under solvent-free conditions can be employed. For instance, low-cost and reusable aluminas have been shown to effectively catalyze the Paal-Knorr reaction under conventional heating, offering high yields in short reaction times. mdpi.com

Microwave-assisted synthesis provides another powerful solvent-free approach. An expeditious method for preparing N-substituted pyrroles involves reacting 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of molecular iodine under microwave irradiation. mdpi.com This solventless technique produces pyrroles in excellent yields (75-98%) within a very short timeframe. mdpi.com Other microwave-assisted, solvent-free methods may use catalysts like manganese nitrate or various organocatalysts to facilitate the reaction. pensoft.net

Table 3: Comparison of Solvent-Free Protocols for N-Substituted Pyrroles

MethodStarting MaterialsCatalystConditionsYield Range
Paal-Knorr2,5-Hexanedione + Primary AmineNoneRoom Temperature, StirringExcellent rsc.orgrsc.org
Catalytic Paal-KnorrAcetonylacetone + Primary AmineCATAPAL 200 (Alumina)60°C, 45 min68-97% mdpi.com
Microwave-Induced2,5-Dimethoxytetrahydrofuran + AmineMolecular Iodine (~5 mol%)Microwave Irradiation75-98% mdpi.com
Microwave-Assisted2,5-Dimethoxytetrahydrofuran + AmineMn(NO₃)₂·4H₂O120°C, 20 minGood to Excellent pensoft.net

Enzymatic Synthesis of N-Propyl Pyrrole Esters

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing esters. A simple and efficient enzymatic approach for synthesizing various pyrrole esters has been developed using transesterification. nih.govnih.gov This method utilizes lipases, such as the commercially available immobilized lipase Novozym 435, which are biodegradable and operate under mild conditions of temperature and pressure. nih.gov

The synthesis involves the transesterification of a starting ester, such as methyl 1H-pyrrole-2-carboxylate, with a range of alcohols to produce the desired pyrrole esters. nih.govnih.gov The reaction conditions are optimized by evaluating several parameters, including the type of lipase, solvent, enzyme load, reaction time, temperature, and substrate molar ratio. nih.govnih.gov For example, the synthesis of benzyl 1H-pyrrole-2-carboxylate was optimized to achieve a 92% yield using Novozym 435 in n-Hexane at 50°C for 24 hours. nih.gov The addition of molecular sieves was also found to significantly increase the conversion by removing water from the reaction mixture. nih.gov A key advantage of this biocatalyst is its reusability; Novozym 435 can be recycled for multiple cycles with only a gradual decrease in product yield. nih.gov

Table 4: Optimization of Reaction Parameters for Enzymatic Synthesis of Benzyl 1H-pyrrole-2-carboxylate

ParameterConditionEffect on Yield
Lipase Type Novozym 435Showed the highest activity (46% yield in initial tests) compared to other lipases. nih.gov
Solvent n-HexaneOptimal solvent, leading to a high yield of 92% under optimized conditions. nih.gov
Enzyme Load 6 mg/mLDetermined as the optimal concentration for maximizing reaction rate without excessive cost. nih.gov
Molecular Sieves 1.0 gIncreased conversion from 22% to 61% by removing byproducts. nih.gov
Temperature 50°COptimal temperature for achieving the highest yield. nih.gov
Substrate Molar Ratio 5:1 (Ester:Alcohol)Identified as the ideal ratio for maximizing product formation. nih.gov

Sustainable and Eco-Friendly Methodologies in N-Propyl Pyrrole Synthesis

Beyond solvent-free and enzymatic methods, other sustainable strategies for N-propyl pyrrole synthesis focus on using renewable starting materials and novel catalytic systems that minimize waste.

One innovative approach utilizes biosourced 3-hydroxy-2-pyrones, which can be derived from lignocellulosic biomass, as masked 1,4-dicarbonyl compounds. acs.orgpolimi.itresearchgate.net These pyrones react efficiently with primary amines (including n-butylamine, an analog of propylamine) to form N-substituted pyrrole carboxylic acid derivatives. acs.orgpolimi.it The reactions can be performed under sustainable conditions, either neat (without solvent) at moderate temperatures (50–75°C) or in basic water-methanol solutions at room temperature, achieving good to high yields. acs.orgpolimi.it

Another strategy involves the use of advanced catalytic systems that enable more efficient and cleaner transformations. An iridium-catalyzed synthesis has been developed where secondary alcohols and amino alcohols are deoxygenated and linked to form the pyrrole ring. nih.govcolab.wstcsedsystem.eduresearchgate.net This reaction is highly sustainable as it can use alcohols derived from renewable resources and eliminates only two equivalents of hydrogen gas as the byproduct. nih.govcolab.wstcsedsystem.edu The catalyst operates under mild conditions and tolerates a wide variety of functional groups. nih.govresearchgate.net These methods represent a significant step towards reducing the chemical industry's reliance on petroleum-based feedstocks and hazardous reagents. acs.org

Table 5: Overview of Sustainable and Eco-Friendly Pyrrole Synthesis Methodologies

MethodologyStarting MaterialsKey FeaturesByproducts
Biosourced Pyrones3-Hydroxy-2-pyrones + Primary AminesUses renewable feedstocks; can be run solvent-free or in aqueous solutions. acs.orgpolimi.itresearchgate.netWater
Iridium CatalysisSecondary Alcohols + Amino AlcoholsUses renewable feedstocks; operates under mild conditions; high functional group tolerance. nih.govcolab.wstcsedsystem.eduHydrogen Gas

Reaction Mechanisms and Chemical Reactivity of 1h Pyrrole, 1 Propyl

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic attack. The substitution pattern is a result of the interplay between the directing effects of the ring nitrogen and the N-propyl group.

Influence of the N-Propyl Substituent on Reactivity and Regioselectivity

The N-propyl group, through its +I (inductive) effect, acts as an electron-donating group. This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic substitution compared to unsubstituted pyrrole. This enhanced nucleophilicity makes reactions with electrophiles more facile.

The substitution generally occurs preferentially at the C2 (α) position due to the greater ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) through resonance. However, the presence of the N-propyl group can introduce steric hindrance that may influence the regiochemical outcome, sometimes leading to an increased proportion of substitution at the C3 (β) position, especially with bulky electrophiles. In cases where the α-positions (C2 and C5) are blocked, electrophilic substitution is directed to the β-positions (C3 and C4). For instance, in 2,5-dimethyl-1-propyl-1H-pyrrole, electrophilic substitution such as nitration occurs at the C3 or C4 positions. smolecule.com

Quantum chemical calculations on various N-alkylpyrroles have shown that steric factors, charges on the carbon and nitrogen atoms, and the nature of the electrophile all play a role in determining whether α or β substitution prevails. researchgate.net For 'hard' electrophiles, the outcome is often controlled by the electron density, which is highest at the α-position. researchgate.net

Table 1: Regioselectivity in Electrophilic Substitution of N-Alkylpyrroles
Substituent (on N)Major Product(s)Influencing Factors
-Hα-substitutionHigh electron density at α-carbon
-CH3α-substitutionInductive effect enhances reactivity
-PropylPrimarily α-substitutionInductive effect, potential for steric hindrance with bulky electrophiles
-Phenylsulfonylα-substitutionStrong electron-withdrawing group deactivates the ring but directs to α-position

This table provides a generalized overview based on established principles of pyrrole chemistry.

Vilsmeier and Houben–Hoesch Reactions

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds. chemtube3d.comquimicaorganica.orgorganic-chemistry.orgnrochemistry.commychemblog.com For N-alkylpyrroles like 1-propylpyrrole, this reaction is highly efficient and regioselective, typically yielding the 2-formyl derivative. The reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.com The electrophilic iminium species formed attacks the electron-rich pyrrole ring, predominantly at the C2 position.

The Houben–Hoesch reaction is another classic method for acylating electron-rich aromatic systems, including pyrroles. scribd.comsynarchive.comwikipedia.orgbncollegebgp.ac.inbrainly.in It involves the reaction of the heterocycle with a nitrile (R-C≡N) in the presence of a Lewis acid and HCl. scribd.comwikipedia.org This reaction introduces an acyl group (R-CO-) onto the pyrrole ring, again with a strong preference for the α-position. While specific documented examples for 1-propylpyrrole are scarce, the general mechanism for N-alkylpyrroles suggests that 1-propylpyrrole would react with a nitrile like acetonitrile (B52724) to produce 2-acetyl-1-propylpyrrole. scribd.com

Table 2: Key Acylation and Formylation Reactions
ReactionReagentsTypical Product for 1-Propylpyrrole
Vilsmeier-Haack FormylationDMF, POCl₃1-Propyl-1H-pyrrole-2-carbaldehyde
Houben-Hoesch AcylationR-C≡N, Lewis Acid, HCl2-Acyl-1-propyl-1H-pyrrole

Nitration, Sulfonation, and Acylation Patterns

Nitration of the pyrrole ring is often challenging as the harsh acidic conditions typically used (e.g., HNO₃/H₂SO₄) can lead to polymerization or degradation of the sensitive ring. core.ac.uk However, milder nitrating agents can be employed. A patent describes the nitration of N-propylpyrrole derivatives using reagents like fuming nitric acid in trifluoroacetic acid at low temperatures. google.com As with other electrophilic substitutions, nitration is expected to favor the α-position. Nitration of 2-propionylpyrrole, a related structure, yields the 5-nitro compound, demonstrating the directing effect towards the available α-position. dss.go.th

Sulfonation of pyrroles is also sensitive to reaction conditions. Direct sulfonation with strong acids is often not feasible. A common and milder reagent is the sulfur trioxide-pyridine complex (SO₃·py). researchgate.net Interestingly, for unsubstituted pyrrole and N-methylpyrrole, sulfonation with this reagent has been reported to occur at the β-position (C3). researchgate.net This suggests that the sulfonation of 1-propylpyrrole might also show a preference for β-substitution, a deviation from the usual pattern of electrophilic attack.

Acylation via Friedel-Crafts type reactions is a common transformation for pyrroles. Besides the Houben-Hoesch reaction, acylation can be achieved using acyl halides or anhydrides with a Lewis acid catalyst. mun.ca The reaction is generally highly regioselective for the 2-position. A study on the acetylation of various 2-substituted pyrroles confirmed that substitution occurs at the available α- (C5) or β- (C4) positions depending on the directing nature of the initial substituent. mun.ca For 1-propylpyrrole, acylation would be expected to yield the 2-acyl derivative, and if that position is blocked, the 3-acyl product.

Cycloaddition Chemistry Involving N-Propyl Pyrroles

N-substituted pyrroles can participate in various cycloaddition reactions, where the pyrrole ring or a substituent acts as a 2π or 4π electron component. core.ac.uk

Diels-Alder Reactions and Vinylpyrrole Diene Behavior

The pyrrole ring itself is a relatively poor diene in [4+2] cycloaddition (Diels-Alder) reactions because participation in the reaction leads to a loss of aromaticity. ebsco.comlibretexts.orglibretexts.org However, the introduction of a vinyl group onto the pyrrole ring creates a more reactive diene system. For example, a 1-propyl-2-vinylpyrrole could function as a 1-azadiene in Diels-Alder reactions. These reactions are crucial for constructing more complex fused-ring systems. nih.gov The reactivity of vinylpyrroles in these cycloadditions is generally enhanced when the dienophile contains electron-withdrawing groups. libretexts.orglibretexts.orgacs.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.orglibretexts.org

[2+2]- and [2+1]-Cyclizations

Pyrroles can undergo [2+2] cycloaddition reactions, particularly photochemical cycloadditions, to form four-membered rings. csic.esnih.govlibretexts.orgchemrxiv.org These reactions are valuable for creating strained ring systems.

A notable [2+1] cycloaddition involving pyrroles is the Ciamician-Dennstedt rearrangement . drugfuture.comchemistryschool.netyoutube.com In this reaction, pyrrole or its N-alkyl derivatives react with a dihalocarbene (e.g., dichlorocarbene (B158193), :CCl₂, generated from chloroform (B151607) and a strong base). The carbene adds across a C=C bond of the pyrrole ring to form an unstable dihalocyclopropane intermediate. This intermediate then undergoes a ring-expansion rearrangement to yield a 3-halopyridine. drugfuture.com Therefore, the reaction of 1-propylpyrrole with dichlorocarbene is expected to produce 3-chloro-1-propylpyridinium, which upon workup would yield 3-chloropyridine. More recent methods have been developed using chlorodiazirines as carbene precursors for this type of ring expansion. organic-chemistry.org

Carbene Reactions and Rearrangements (e.g., Ciamician–Dennstedt)

The Ciamician-Dennstedt rearrangement is a classic reaction in pyrrole chemistry that facilitates the expansion of the five-membered pyrrole ring into a six-membered pyridine (B92270) ring. drugfuture.comchemistry-online.com This transformation is achieved by reacting the pyrrole with a source of dihalocarbene, typically generated from chloroform or other haloforms in an alkaline solution. drugfuture.comchemistry-online.com The reaction proceeds through the formation of a dichlorocarbene intermediate, which then adds to the pyrrole ring to form an unstable dihalogenocyclopropane intermediate. This intermediate subsequently rearranges to yield a 3-halogenopyridine. drugfuture.comchemistry-online.com

While the general mechanism is well-established, specific studies on 1H-Pyrrole, 1-propyl- are less common. However, the principles of the Ciamician-Dennstedt rearrangement are applicable. The reaction of N-propylpyrrole with dichlorocarbene would be expected to yield 3-chloro-1-propylpyridinium species, which upon rearrangement would lead to a substituted chloropyridine. The reaction is initiated by the generation of dichlorocarbene from a precursor like chloroform under basic conditions. chemistryschool.net This highly reactive carbene then undergoes a cycloaddition reaction with the pyrrole ring of N-propylpyrrole.

Recent advancements have focused on developing more controlled and efficient methods for carbene-mediated ring expansions. For instance, α-chlorodiazirines have been employed as thermal precursors for chlorocarbenes, allowing for the direct synthesis of 3-arylpyridines and quinolines from pyrroles and indoles. organic-chemistry.org This method offers an alternative to the traditional haloform-based protocol and demonstrates high regioselectivity influenced by steric effects. organic-chemistry.org Another approach involves the use of vinylcarbenes generated in situ from vinyl N-triftosylhydrazones for the skeletal editing of pyrroles. researchgate.net These modern techniques provide greater control over the reaction and expand the scope of carbene-based transformations of pyrrole derivatives.

Reaction Reactants Key Intermediate Product
Ciamician-Dennstedt Rearrangement1H-Pyrrole, 1-propyl-, Chloroform, Strong BaseDichlorocarbene, Dihalogenocyclopropane3-Chloropyridine derivative
Carbene Insertion (using α-chlorodiazirines)1H-Pyrrole, 1-propyl-, α-chlorodiazirineChlorocarbene3-Substituted Pyridine
Skeletal Editing (using vinylcarbenes)1H-Pyrrole, 1-propyl-, Vinyl N-triftosylhydrazoneVinylcarbeneSubstituted Pyridine

Nucleophilic Reactivity and Deprotonation Studies

The nucleophilic character of the pyrrole ring in 1H-Pyrrole, 1-propyl- is a key aspect of its reactivity. The lone pair of electrons on the nitrogen atom contributes to the aromatic sextet, which influences the molecule's ability to react with electrophiles. However, the presence of the propyl group on the nitrogen atom also affects its reactivity.

Formation of N-Metalated Pyrroles

Deprotonation of the pyrrole ring can lead to the formation of N-metalated pyrroles, which are valuable intermediates in organic synthesis. wikipedia.orgassaygenie.com This process involves the removal of a proton from the pyrrole ring by a strong base, resulting in a negatively charged species that is stabilized by the metal cation. assaygenie.com The ease of deprotonation is influenced by the acidity of the C-H bonds in the pyrrole ring.

Studies on related alkylpyrroles have shown that metalation can be achieved using strong bases like butyllithium (B86547) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). oup.com For instance, the reaction of 1-methylpyrrole (B46729) with butyllithium/TMEDA leads to the formation of 1-methyl-2-pyrrolyllithium. oup.com This N-metalated species can then react with various electrophiles. oup.com A similar approach could be applied to 1H-Pyrrole, 1-propyl- to generate the corresponding N-propyl-2-pyrrolyllithium. The resulting organolithium reagent would be a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.

The stability and reactivity of the N-metalated pyrrole are influenced by the nature of the metal cation and the solvent used. nih.gov The formation of ion pairs between the pyrrole anion and the metal cation can affect the regioselectivity of subsequent reactions. nih.gov

Alkylation Selectivity at Nitrogen vs. Carbon Positions

The alkylation of pyrroles can occur at either the nitrogen atom or the carbon atoms of the ring, and the selectivity of this reaction is a topic of significant interest. organic-chemistry.org For 1H-Pyrrole, 1-propyl-, the nitrogen atom is already substituted, so further alkylation would primarily occur at the carbon atoms of the pyrrole ring.

The regioselectivity of C-alkylation is influenced by both electronic and steric factors. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack. The presence of the N-propyl group can influence the position of attack. Generally, alkylation of N-substituted pyrroles tends to occur at the C2 and C5 positions due to the electron-donating nature of the nitrogen atom.

Research on the alkylation of 1-methylpyrrole with trialkylboranes followed by treatment with iodine has shown that 2-alkylated products can be obtained in good yields. oup.com This method involves the formation of an ate-complex between the 2-lithiated pyrrole and the trialkylborane, which then reacts with iodine to give the 2-alkyl-1-methylpyrrole. oup.com A similar strategy could be employed for the selective C-alkylation of 1H-Pyrrole, 1-propyl-.

Reaction Reagents Product Key Factors
N-MetalationStrong base (e.g., n-BuLi), TMEDAN-propyl-2-pyrrolyllithiumAcidity of C-H bonds, Stability of the metalated species
C-AlkylationAlkylating agent (e.g., alkyl halide, trialkylborane/iodine)C-alkylated N-propylpyrroleElectronic and steric effects, Nature of the alkylating agent

Skeletal Recasting and Ring Modification Reactions

Recent research has explored novel strategies for modifying the fundamental structure of the pyrrole ring, moving beyond simple functional group interconversions. nih.govnih.gov These "skeletal recasting" or "molecular editing" approaches allow for the transformation of the pyrrole core into different heterocyclic systems or more complex substituted pyrroles. nih.govnih.govresearchgate.net

One such strategy involves a phosphoric acid-promoted one-pot reaction that converts simple pyrroles into fully substituted pyrroles. nih.govnih.gov This method utilizes the 1,3-dipolar nature of azoalkenes to initiate a dearomative deconstruction of the pyrrole ring, followed by a rearomative reconstruction to form a new, highly substituted pyrrole. nih.gov While this specific methodology has not been explicitly reported for 1H-Pyrrole, 1-propyl-, the underlying principles suggest its potential applicability.

Another approach to ring modification is the expansion of the pyrrole ring to a pyridine ring, as seen in the Ciamician-Dennstedt reaction. google.com This transformation can also be achieved using different reagents and conditions. For example, contacting a compound containing a pyrrole ring with methanol (B129727) over an acidic refractory oxide catalyst at high temperatures can also lead to ring expansion. google.com

The thio-Claisen rearrangement has also been investigated as a method for introducing substituents onto the pyrrole ring, which can be a precursor to further ring modifications. cdnsciencepub.comresearchgate.net This rearrangement has been successfully applied to 2-allylthiopyrroles, leading to the formation of β-propylpyrroles after desulfurization. cdnsciencepub.comresearchgate.net

Reaction Type Key Reagents/Conditions Transformation
Skeletal RecastingAzoalkenes, Phosphoric AcidSimple pyrrole to fully substituted pyrrole
Ring ExpansionMethanol, Acidic Refractory Oxide Catalyst, High TemperaturePyrrole ring to pyridine ring
Thio-Claisen Rearrangement2-Allylthiopyrrole derivative, HeatIntroduction of an allyl group at the β-position

Oxidation Reactions of N-Propyl Pyrroles

The oxidation of pyrroles can lead to a variety of products, depending on the oxidant and the reaction conditions. The N-propyl group in 1H-Pyrrole, 1-propyl- can influence the outcome of these reactions.

The chemical oxidation of N-propylpyrrole-sulfonate with iron(III) perchlorate (B79767) has been shown to produce a polymer composed of a polypyrrolic backbone with side chains of alkylsulfonate groups. researchgate.netscispace.com In this case, the sulfonate groups are mainly in the form of iron salts, which act as a dopant for the resulting polymer. researchgate.net

In the presence of nucleophiles, the oxidation of alkylpyrroles by molecular oxygen can lead to substitution reactions. nih.gov Studies on related alkylpyrroles have shown that oxidation in the presence of 2-mercaptoethanol (B42355) results in substitution at the 3-position of the pyrrole ring. nih.gov The proposed mechanism involves the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer and the generation of a pyrrolylmethyl intermediate that reacts with the nucleophile. nih.gov

Photocatalytic oxidation offers another avenue for the transformation of pyrrole derivatives. A recently developed method uses a commercially available acridinium (B8443388) photocatalyst and blue light to oxidize a furan (B31954) ring, which can then be converted to an N-propylpyrrole through a series of steps involving the addition of a primary amine and ring-closing condensation. acs.orgmappingignorance.org This light-driven oxidation disrupts the aromaticity of the ring, creating a cation radical that facilitates the subsequent reaction cascade. acs.org

Oxidation Method Oxidant/Conditions Product(s)
Chemical OxidationIron(III) perchloratePoly(N-propylpyrrole-sulfonate)
Oxidation with Molecular OxygenO₂, Nucleophile (e.g., 2-mercaptoethanol)3-Substituted N-propylpyrrole
Photocatalytic OxidationAcridinium photocatalyst, Blue light, Primary amineN-propylpyrrole (from furan precursor)

Structural Characterization and Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 1-propylpyrrole provides distinct signals for the protons on the aromatic pyrrole (B145914) ring and the aliphatic n-propyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons of the pyrrole ring are deshielded due to the ring current effect and appear at lower field compared to typical alkenic protons. The protons on the carbon adjacent to the nitrogen atom (N-CH₂) are also shifted downfield due to the inductive effect of the nitrogen.

Based on data from analogous N-alkylpyrroles and general shielding/deshielding principles, the expected chemical shifts for 1-propylpyrrole are detailed below. For comparison, the pyrrole protons in 2,5-dimethyl-1-propylpyrrole are observed at approximately δ 5.85 ppm, with the shielding effect of the electron-donating methyl groups making them appear at a higher field than in the unsubstituted 1-propylpyrrole, where they are expected around δ 6.10 ppm. The α-protons (H-2/H-5) are typically found further downfield than the β-protons (H-3/H-4) due to their proximity to the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1H-Pyrrole, 1-propyl-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-5 (α-protons) ~6.6 - 6.7 Triplet (t) ~2.2
H-3, H-4 (β-protons) ~6.1 - 6.2 Triplet (t) ~2.2
N-CH ₂-CH₂-CH₃ ~3.8 - 3.9 Triplet (t) ~7.0
N-CH₂-CH ₂-CH₃ ~1.7 - 1.8 Sextet (m) ~7.2
Resolution of Overlapping Signals via 2D NMR (HSQC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment, especially in complex molecules where signal overlap may occur in 1D spectra. acs.orgnih.govresearchgate.netbeilstein-journals.org For 1-propylpyrrole, these techniques confirm the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. harvard.edu For 1-propylpyrrole, COSY spectra would show correlations between the adjacent protons of the propyl group (N-CH₂ with the middle CH₂, and the middle CH₂ with the terminal CH₃). It would also confirm the coupling between the α-protons (H-2/H-5) and the β-protons (H-3/H-4) on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. mdpi.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, providing a clear and direct assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu For 1-propylpyrrole, a key NOESY correlation would be observed between the N-CH₂ protons of the propyl group and the α-protons (H-2/H-5) of the pyrrole ring, confirming the attachment of the propyl group to the nitrogen atom and providing information about the preferred conformation of the molecule.

Isotropic Shifts in Electronic Structure Studies

Isotropic shifts, observed in the NMR spectra of paramagnetic compounds, provide profound insight into the electronic structure and spin density distribution within a molecule. nih.govacs.org While 1-propylpyrrole itself is diamagnetic, studies on paramagnetic metal complexes containing pyrrole derivatives, such as iron(III) porphyrins, demonstrate the utility of this approach. nih.govresearchgate.net In such systems, the interaction with the paramagnetic center causes large shifts in the NMR signals of the pyrrole protons. The magnitude and direction of these isotropic shifts are sensitive to the electron-donating or electron-withdrawing nature of substituents on the pyrrole ring. nih.gov Analysis of these shifts can map the delocalization of unpaired electron spin density onto the pyrrole ring, revealing details about the molecular orbitals involved. nih.govacs.org Therefore, studying the isotropic shifts of 1-propylpyrrole in a paramagnetic environment could elucidate the electronic influence of the N-propyl group on the aromatic π-system.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet. bhu.ac.in The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons appear in a characteristic downfield region, while aliphatic carbons are found upfield. bhu.ac.in

No direct experimental spectrum for 1-propylpyrrole is available in the searched literature, but a predicted spectrum can be constructed based on data for related structures like 2,5-dimethyl-1-propylpyrrole and standard chemical shift tables. The α-carbons (C-2/C-5) are expected to be further downfield than the β-carbons (C-3/C-4).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 1H-Pyrrole, 1-propyl-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-5 (α-carbons) ~121 - 122
C-3, C-4 (β-carbons) ~107 - 108
N-CH₂ -CH₂-CH₃ ~48 - 50
N-CH₂-CH₂ -CH₃ ~24 - 25

GIAO Calculations of Chemical Shifts

Computational chemistry provides powerful tools for predicting NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating the theoretical chemical shifts of organic molecules. conicet.gov.arimist.ma This method computes the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). conicet.gov.ar

Numerous studies have demonstrated that GIAO/DFT calculations can accurately predict both ¹H and ¹³C chemical shifts for a wide range of molecules, including nitrogen-containing heterocycles. imist.maresearchgate.net For 1-propylpyrrole, performing GIAO calculations would be a valuable step to corroborate the experimental assignments from 1D and 2D NMR and to resolve any ambiguities. The accuracy of these calculations is often high enough to support or correct structural assignments. conicet.gov.ar

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-propylpyrrole (molecular formula C₇H₁₁N), the exact mass is 109.0891 Da. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 109. Since nitrogen has an odd number of atoms, the molecular weight is odd, consistent with the Nitrogen Rule.

The fragmentation of the molecular ion provides a fingerprint that aids in structural identification. The fragmentation of 1-propylpyrrole is expected to proceed through characteristic pathways involving the propyl group and the pyrrole ring.

α-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom within the propyl group (β-cleavage relative to the ring). This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a highly stable N-methylenepyrrolium cation at m/z 80. This fragment is often the base peak in the spectra of N-alkylpyrroles.

McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the propyl group to the pyrrole ring could lead to the elimination of propene (CH₃CH=CH₂, 42 Da), resulting in a fragment ion corresponding to protonated pyrrole at m/z 68.

Loss of Propyl Radical: Cleavage of the N-C bond can lead to the loss of a propyl radical (•CH₂CH₂CH₃, 43 Da), generating a pyrrole cation at m/z 66.

Table 3: Predicted Mass Spectrometry Fragmentation for 1H-Pyrrole, 1-propyl-

m/z Proposed Fragment Ion Formula Fragmentation Pathway
109 [C₇H₁₁N]⁺ C₇H₁₁N Molecular Ion (M⁺)
80 [C₅H₆N]⁺ C₅H₆N M⁺ - •C₂H₅ (Loss of ethyl radical)
68 [C₄H₆N]⁺ C₄H₆N M⁺ - C₃H₅ (Loss of propene)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass and elemental composition of a compound with high accuracy. measurlabs.cominnovareacademics.in Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous identification of a molecule's formula. bioanalysis-zone.comalgimed.com For 1H-Pyrrole, 1-propyl-, the exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₇H₁₁N).

The high resolution of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers enables the differentiation between compounds with the same nominal mass but different elemental formulas. innovareacademics.in This capability is essential for confirming the identity of 1-propylpyrrole in complex mixtures and for elucidating the structure of its fragments during tandem mass spectrometry experiments. bioanalysis-zone.comlcms.cz

Table 1: Theoretical HRMS Data for 1H-Pyrrole, 1-propyl-

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₇H₁₁N [M]⁺ 109.08915

This table presents the calculated exact masses for the molecular ion and the protonated molecule of 1H-Pyrrole, 1-propyl-, which are fundamental values for its identification via HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a volatile sample. In the context of 1-propylpyrrole analysis, the gas chromatograph separates it from other compounds in a mixture based on its boiling point and interaction with the stationary phase of the GC column. phytopharmajournal.com The separated compound then enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint.

The identification of 1-propylpyrrole is achieved by comparing its retention time (the time it takes to travel through the column) and its mass spectrum with those of a known standard or a library database, such as the National Institute of Standards and Technology (NIST) library. phytopharmajournal.commdpi.com The mass spectrum is characterized by a molecular ion peak corresponding to the molecule's mass and a series of fragment ion peaks that result from the molecule breaking apart in a predictable way. While specific retention time is dependent on the column and conditions used, the fragmentation pattern is a key identifier. For instance, studies on related pyrrolic compounds show characteristic fragmentation that aids in their identification in complex environmental or biological samples. researchgate.net

Table 2: General GC-MS Parameters for Pyrrole Derivative Analysis

Parameter Description Typical Value/Setting
Column Type The stationary phase used for separation. DB-5MS, (14% cyanopropyl-phenyl)-methylpolysiloxane, or similar phytopharmajournal.comresearchgate.net
Carrier Gas An inert gas to move the sample through the column. Helium phytopharmajournal.com
Injection Mode Method of introducing the sample. Split mode phytopharmajournal.com
Oven Program Temperature gradient to elute compounds. Initial temp 45-60°C, ramped to 230-300°C phytopharmajournal.commdpi.com
Ionization Mode Method for ionizing the sample in the MS. Electron Impact (EI) at 70 eV phytopharmajournal.com

| Mass Analyzer | Device to separate ions by m/z. | Quadrupole, Time-of-Flight (TOF) |

This table outlines typical instrumental settings for the analysis of pyrrole-like compounds using GC-MS, providing a framework for the identification of 1-propylpyrrole.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sanih.gov These two methods are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that change the molecule's polarizability. nih.gov Together, they provide a comprehensive picture of the molecule's functional groups and skeletal structure. spectroscopyonline.com The analysis of the vibrational spectrum of 1-propylpyrrole allows for the identification of characteristic motions associated with the pyrrole ring and the attached propyl group.

Functional Group Identification and Band Assignments

The IR and Raman spectra of 1-propylpyrrole are characterized by distinct bands corresponding to specific atomic vibrations. su.se The pyrrole ring itself has characteristic stretching and bending modes. The substitution of a propyl group at the nitrogen atom introduces additional bands, primarily from C-H stretching and bending vibrations of the alkyl chain.

Key functional groups and their expected vibrational regions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹ from the propyl group.

C=C Ring Stretch: Vibrations from the double bonds within the pyrrole ring, usually in the 1400-1600 cm⁻¹ region.

C-N Ring Stretch: Vibrations involving the carbon-nitrogen bonds of the pyrrole ring.

CH₂/CH₃ Bending: Scissoring, wagging, and twisting motions of the propyl group's methylene (B1212753) and methyl groups, appearing in the fingerprint region (below 1500 cm⁻¹). su.se

Table 3: Predicted Vibrational Band Assignments for 1H-Pyrrole, 1-propyl-

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000 C-H Stretch Pyrrole Ring
2960 - 2850 C-H Stretch Propyl Group (CH₃, CH₂)
1550 - 1450 C=C / C-C Stretch Pyrrole Ring
1470 - 1440 CH₂ Bending (Scissoring) Propyl Group
1380 - 1370 CH₃ Bending (Symmetrical) Propyl Group

This table provides predicted assignments for the major vibrational bands of 1-propylpyrrole based on established group frequencies for pyrroles and alkyl chains. researchgate.net

Conformational Insights from Vibrational Analysis

The flexibility of the propyl group attached to the pyrrole ring allows for the existence of different rotational isomers, or conformers. Vibrational analysis, often combined with computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. nih.govmdpi.com Different conformers can have slightly different vibrational frequencies due to changes in steric interactions and local symmetry. By comparing experimentally observed IR and Raman spectra with spectra calculated for various possible conformers, researchers can determine the most stable conformation in a given state (gas, liquid, or solid). mdpi.comumich.edu For 1-propylpyrrole, this would involve analyzing the rotational positions of the propyl chain relative to the plane of the pyrrole ring.

X-ray Diffraction Crystallography for Solid-State Structures

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By measuring the angles and intensities of X-rays diffracted by a single crystal, scientists can construct an electron density map and build an atomic model of the molecule. nih.gov This model provides exact bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. ksu.edu.samuni.cz

As of the current literature, a specific single-crystal X-ray diffraction study for 1H-Pyrrole, 1-propyl- has not been reported. The compound is a liquid at room temperature, which makes single-crystal growth challenging. However, if a crystal structure were to be determined (e.g., through low-temperature crystallization), it would provide invaluable data on the planarity of the pyrrole ring, the geometry of the N-propyl bond, the conformation of the propyl chain in the solid state, and how the molecules pack together.

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of pyrrole and its derivatives is typically characterized by strong absorption bands in the UV region, arising from π-π* transitions within the aromatic ring. researchgate.net

For 1-propylpyrrole, the absorption spectrum is expected to show bands characteristic of the pyrrole chromophore. The position and intensity of these bands can be influenced by the solvent environment. Some pyrrole-based compounds also exhibit fluorescence, where the molecule emits light after being excited by UV radiation. The fluorescence spectrum, including the emission wavelength and quantum yield, is sensitive to the molecular structure and its environment. researchgate.netrsc.org Studies on related pyrrole systems show that aggregation can lead to changes in the electronic spectra, such as a red-shift in emission. researchgate.net

Table 4: Expected Electronic Spectroscopy Data for 1H-Pyrrole, 1-propyl-

Spectroscopy Type Parameter Expected Value/Region Transition Type
UV-Vis Absorption λmax (absorption maximum) ~250 - 290 nm π → π*

| Fluorescence | λem (emission maximum) | Dependent on excitation wavelength and environment | π* → π |

This table summarizes the anticipated electronic transitions for 1-propylpyrrole based on data from related pyrrole compounds. researchgate.net

Theoretical and Computational Studies of 1h Pyrrole, 1 Propyl

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods such as Density Functional Theory (DFT) are employed to explore these characteristics in detail.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. inorgchemres.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). inorgchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. irjweb.com For π-conjugated systems like pyrrole (B145914) derivatives, these calculations provide insight into their potential as organic electronic materials. dergipark.org.trresearchgate.net In studies of N-propylpyrrole, these electronic properties have been calculated and used as a baseline for comparison with more complex pyrrole-based systems. acs.org

Table 1: Representative FMO Data for 1H-Pyrrole, 1-propyl-
ParameterCalculated Value (eV)
EHOMOData from specific computational studies were not available in the searched literature.
ELUMOData from specific computational studies were not available in the searched literature.
Energy Gap (ΔE)Data from specific computational studies were not available in the searched literature.

*Note: This table is representative. Specific values are determined by the chosen computational method and basis set (e.g., DFT/B3LYP/6-31G(d,p)). dergipark.org.tr The existence of such calculations for N-propylpyrrole is confirmed in the literature, but specific numerical values were not present in the retrieved abstracts. acs.org

Electron Density Distribution and Aromaticity Studies

The parent compound, pyrrole, is an aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-electron system, creating a delocalized 6π-electron cloud that satisfies Hückel's rule. nist.govresearchgate.net Resonance theory indicates that this delocalization results in a net positive charge on the nitrogen atom and an increased electron density at the carbon positions of the ring, particularly at the C-2 and C-5 positions. nist.govresearchgate.net

For 1H-Pyrrole, 1-propyl-, the addition of the electron-donating propyl group at the nitrogen position influences this electron distribution primarily through inductive effects. Studies confirm that N-propylpyrrole acts as an electron donor, a characteristic shared with the parent pyrrole molecule. acs.org This property is fundamental to its role in forming donor-acceptor systems and influences its reactivity in chemical reactions. acs.org

Table 2: Calculated Dipole Moment for 1H-Pyrrole, 1-propyl-
ParameterCalculated Value (Debye)
Total Dipole Moment (µ)Specific calculated values for N-propylpyrrole were not available in the searched literature, though studies confirm its calculation for reference purposes. acs.org

*Note: The calculated dipole moment depends on the level of theory and basis set employed in the computational model. nist.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure concept. uni-muenchen.de This method provides detailed information on intramolecular charge transfer, hyperconjugative interactions, and bond strengths by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

The stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. uni-muenchen.de Larger E(2) values indicate a more significant interaction. nih.gov For molecules like N-propylpyrrole, NBO analysis can quantify the donation of electron density from the nitrogen's lone pair into the ring's anti-bonding orbitals (a key feature of its aromaticity) and the hyperconjugative effects of the propyl chain. Such analyses have been performed on N-propylpyrrole as part of broader studies on pyrrole-based systems. acs.org

Electronic State Analysis using DFT and TD-DFT

While Density Functional Theory (DFT) is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to investigate the excited states of molecules. wisc.edu TD-DFT calculations can predict electronic absorption spectra by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. dergipark.org.tr This method is computationally efficient compared to other correlated wavefunction-based methods and often provides accurate results for low-lying valence excited states. wisc.edu Analysis of the electronic transitions, such as the π→π* transitions common in aromatic systems like pyrrole, helps in understanding the optical properties of the molecule. dergipark.org.tr The electronic properties of N-propylpyrrole have been studied theoretically, forming a basis for understanding more complex derivatives. acs.org

Conformational Analysis and Intramolecular Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. bigchem.eu These different arrangements, or conformers, often have different potential energies. The study of the potential energy surface (PES) helps identify the most stable conformers (energy minima) and the energy barriers for rotation (transition states). libretexts.orgfiveable.me

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule by systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, while optimizing the remaining geometry. uni-muenchen.deq-chem.com For 1H-Pyrrole, 1-propyl-, PES scans are particularly useful for understanding the rotational barrier of the propyl group attached to the nitrogen atom of the pyrrole ring.

A relaxed PES scan can be performed by varying the dihedral angle defined by the atoms C2-N1-C(propyl)-C(propyl). researchgate.net This scan maps the energy changes as the propyl group rotates, revealing the most stable (lowest energy) conformations and the transition states (energy maxima) between them. The lowest energy conformers typically correspond to staggered arrangements that minimize steric hindrance, while the highest energy states correspond to eclipsed arrangements. libretexts.org The results of such a scan help identify the global and local energy minima on the potential energy surface. readthedocs.io

Table 1: Illustrative Potential Energy Surface Scan Data for Rotation around the N1-C(propyl) Bond in 1H-Pyrrole, 1-propyl-

Dihedral Angle (C2-N1-Cα-Cβ, Degrees)Relative Energy (kcal/mol)Conformation Type
03.5Eclipsed (Transition State)
600.2Gauche (Local Minimum)
1203.2Eclipsed (Transition State)
1800.0Anti (Global Minimum)
2403.2Eclipsed (Transition State)
3000.2Gauche (Local Minimum)

Note: The data in this table is illustrative, based on typical rotational barriers for alkyl groups attached to planar rings, and serves to demonstrate the expected output of a PES scan.

Puckering Modes and Steric Effects of the Propyl Group

The pyrrole ring is an aromatic, five-membered heterocycle that is nominally planar. However, substitution at the nitrogen atom can introduce steric strain that may lead to minor deviations from planarity, known as ring puckering. epdf.pub In the case of 1H-Pyrrole, 1-propyl-, the propyl group introduces steric bulk. Computational studies analyze the extent to which interactions between the propyl group's hydrogen atoms and the hydrogen atoms at the C2 and C5 positions of the pyrrole ring affect the ring's geometry. researchgate.net

While the electronic effects of an alkyl group are primarily electron-donating, the steric effects of the propyl group are dominant in determining the molecule's preferred conformation. researchgate.net The size and flexibility of the propyl group can influence the orientation it adopts relative to the pyrrole ring to minimize unfavorable steric interactions. science.gov These steric hindrances are a key factor controlling the relative stability of different conformers.

Dihedral and Torsion Angle Analysis

Dihedral and torsion angles are crucial for providing a quantitative description of the three-dimensional structure of 1H-Pyrrole, 1-propyl-. nih.gov Analysis of these angles, particularly for the propyl substituent, defines the molecule's conformation. proteinstructures.com The key dihedral angles include:

τ1 (C5-N1-Cα-Cβ): This angle describes the rotation around the bond connecting the nitrogen atom to the first carbon (Cα) of the propyl group. Its value determines whether the propyl chain is oriented in a syn or anti position relative to a specific side of the pyrrole ring.

τ2 (N1-Cα-Cβ-Cγ): This angle describes the rotation around the Cα-Cβ bond within the propyl chain itself, leading to gauche or anti conformations of the terminal methyl group. libretexts.org

Computational geometry optimizations are used to find the lowest energy structure, which corresponds to the most stable set of dihedral angles. For 1H-Pyrrole, 1-propyl-, the global minimum energy conformation is expected to feature an anti-periplanar arrangement to minimize steric clash.

Table 2: Predicted Dihedral Angles for the Lowest Energy Conformer of 1H-Pyrrole, 1-propyl-

Dihedral AngleAtoms InvolvedPredicted Value (Degrees)
τ1C2-N1-Cα-Cβ~180°
τ2N1-Cα-Cβ-Cγ~180°

Note: These values represent the idealized angles for a fully staggered, anti-conformation, which is computationally predicted to be the most stable.

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are formed when a hydrogen atom covalently bonded to a donor atom (like O, N, or F) interacts with an acceptor atom within the same molecule. nih.govmdpi.com The structure of 1H-Pyrrole, 1-propyl- consists of a pyrrole ring and a propyl group. The pyrrole nitrogen is a tertiary amine and lacks a hydrogen atom to act as a donor. The carbon and hydrogen atoms of the pyrrole ring and the alkyl chain are not sufficiently polarized to participate in conventional hydrogen bonding.

Therefore, 1H-Pyrrole, 1-propyl- is incapable of forming intramolecular hydrogen bonds. The presence of suitable functional groups, such as a hydroxyl (-OH) or carboxylic acid (-COOH) group on the propyl chain or the pyrrole ring, would be a prerequisite for the formation of such networks. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 1H-Pyrrole, 1-propyl-.

DFT Methodologies for Optimized Structures and Energetics

Density Functional Theory (DFT) is a widely used computational method for obtaining accurate information about molecular geometries, electronic structures, and energies. researchgate.net For molecules like 1-propylpyrrole, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set, such as 6-311++G(d,p). mdpi.com

The process involves:

Geometry Optimization: The initial molecular structure is computationally relaxed to find the lowest energy conformation. This provides precise bond lengths, bond angles, and dihedral angles. mdpi.com

Frequency Calculation: Performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy.

Energetics: Calculation of the total electronic energy, which is used to compare the stability of different isomers or conformers.

These DFT calculations provide the foundational data for further analysis, including the determination of frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors. researchgate.net

Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Electrophilicity Index)

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.netdergipark.org.tr These descriptors provide insight into the chemical reactivity and stability of a molecule. mdpi.com

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A large HOMO-LUMO gap (and thus high chemical hardness) indicates high kinetic stability and low chemical reactivity. researchgate.netdergipark.org.tr The electrophilicity index measures the propensity of a species to accept electrons. researchgate.net For 1-propylpyrrole, the electron-donating nature of the propyl group raises the energy of the HOMO, which is expected to make the molecule more susceptible to electrophilic attack compared to unsubstituted pyrrole.

Table 3: Representative Calculated Global Reactivity Descriptors for 1H-Pyrrole, 1-propyl-

DescriptorSymbolIllustrative Value (eV)Interpretation
HOMO EnergyE_HOMO-5.50Electron-donating ability
LUMO EnergyE_LUMO0.95Electron-accepting ability
Energy GapΔE6.45High stability, low reactivity
Ionization PotentialI5.50Energy to remove an electron
Electron AffinityA-0.95Energy released when adding an electron
Electronegativityχ2.275Ability to attract electrons
Chemical Hardnessη3.225Resistance to change in electron configuration
Chemical SoftnessS0.155Propensity for change in electron configuration
Electrophilicity Indexω0.803Global electrophilic nature

Note: The values in this table are illustrative and derived from general trends for N-alkylpyrroles. Actual values depend on the specific DFT method and basis set used.

Bond Dissociation Energies and Thermal Stability Predictions

The stability of 1H-Pyrrole, 1-propyl- is intrinsically linked to the strength of its covalent bonds and its behavior under thermal stress. Computational chemistry provides powerful tools to predict these properties, offering insights into the molecule's reactivity and degradation pathways.

Bond Dissociation Energies (BDE)

Bond dissociation energy is a critical parameter for predicting the thermal stability and reactivity of a molecule. It represents the enthalpy change required to homolytically cleave a specific bond. Theoretical calculations, such as the G4 composite ab initio method, have been employed to determine the properties of N-substituted azoles, including pyrroles. csu.edu.au These studies analyze the N-R bond, where R is a substituent, providing a framework for understanding the stability of the N-propyl group in the target compound. csu.edu.au

For aromatic systems, Density Functional Theory (DFT) has become a routine tool for calculating BDEs with high accuracy. nih.gov A comparison of various DFT functionals has shown that methods like M06-2X, M05-2X, and M08-HX yield highly accurate BDE values when compared to experimental data, with a mean unsigned error often between 1.2 and 1.5 kcal mol⁻¹. nih.gov These computational approaches are crucial for predicting which bonds are most likely to break under specific conditions, thereby dictating the initial steps of thermal decomposition or chemical reactions. A theoretical study on N-substituted pyrroles provides calculated BDEs for various N-R bonds, which can be used to estimate the relative strength of the N-propyl bond. csu.edu.au

Table 1: Calculated Bond Dissociation Enthalpies (BDH) for N-R Bonds in Pyrrole Using the G4 Method csu.edu.au
Substituent (R)N-R BondCalculated BDH (kJ/mol)
-HN-H389.1
-CH₃ (Methyl)N-CH₃355.2
-SiH₃ (Silyl)N-SiH₃330.1
-PH₂ (Phosphino)N-PH₂299.2
-SH (Sulfenyl)N-SH293.3
-Cl (Chloro)N-Cl288.3

Thermal Stability Predictions

The thermal behavior of N-substituted pyrrole derivatives has been investigated using techniques such as Thermogravimetry (TG), Differential Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.netnih.gov These analyses determine the temperatures at which the compound starts to decompose and the rate of mass loss. Studies on related N-substituted pyrrole esters reveal high thermal stability. For instance, novel pyrrole ester derivatives have been shown to be stable at room temperature, with significant mass-loss rates occurring at temperatures above 200°C. researchgate.net The thermal decomposition of two synthesized polyol pyrrole esters, Gpe and Ppe, which contain a 1-propyl-1H-pyrrole core structure, was studied in an air environment, showing decomposition onset at elevated temperatures. nih.gov Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is often used in conjunction with these methods to identify the specific products formed during thermal degradation. researchgate.netresearchgate.netnih.gov

Table 2: Thermal Analysis Data for Related N-Substituted Pyrrole Compounds
CompoundAnalysis MethodKey Finding (Peak Decomposition Temperature, Tₚ)Reference
A-ARP (Pyrrole Ester Derivative)TG-DTG208°C researchgate.net
P-ARP (Pyrrole Ester Derivative)TG-DTG278°C researchgate.net
GLY-A (Glycoside Derivative)TG/DSC254.6°C / 254.8°C researchgate.net
GLY-B (Glycoside Derivative)TG/DSC275.7°C / 262.1°C researchgate.net
Gpe (Polyol Pyrrole Ester)TG-DTG/DSCHeating rate of 10 °C min⁻¹ from 30 to 450 °C nih.gov
Ppe (Polyol Pyrrole Ester)TG-DTG/DSCHeating rate of 10 °C min⁻¹ from 30 to 450 °C nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly quantum chemical methods like DFT, is indispensable for mapping out the intricate pathways of chemical reactions involving pyrrole derivatives. researchgate.net These theoretical studies can model transition states, reaction intermediates, and calculate activation energy barriers, providing a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. researchgate.netuokerbala.edu.iq

A prime example is the computational study of the one-pot synthesis of pyrrolidinedione derivatives, which involves several key stages: a Michael addition, a Nef-type rearrangement, and a final cyclization. rsc.org Quantum chemical studies have been used to calculate the energy barriers for each step of this complex transformation. rsc.org The initial Michael addition of deprotonated nitromethane (B149229) to a coumarin (B35378) substrate was found to have a relatively low energy barrier. rsc.org In contrast, the subsequent proton transfer within the nitromethyl group, a necessary step for the rearrangement, presents a significantly higher energy barrier. rsc.org The study also revealed that the migration of an oxygen atom, a key part of the Nef-type rearrangement, is facilitated by the presence of a water molecule, which lowers the activation energy. rsc.org The final cyclization step to form the pyrrolidine (B122466) ring proceeds with a very low energy barrier, indicating it is a rapid process once the necessary intermediate is formed. rsc.org

This type of detailed mechanistic investigation allows for the optimization of reaction conditions and the rational design of synthetic pathways. By identifying the rate-limiting steps and understanding the role of catalysts or solvent molecules, chemists can develop more efficient and selective syntheses.

Table 3: Calculated Energy Barriers for the Synthesis of Pyrrolidinedione Derivatives rsc.org
Reaction StageDescriptionCalculated Energy Barrier (kJ/mol)
Michael AdditionAddition of deprotonated nitromethane to coumarin21.7
Proton TransferTransfer from methylene (B1212753) to the nitro group197.8
Oxygen MigrationAssisted by one water molecule142.4
TautomerizationNitrosohydroxymethyl to hydroxy-N-hydroxyiminomethyl178.4
CyclizationFormation of the final pyrrolidine ring11.9

Structure Activity Relationship Sar and Mechanistic Insights into Molecular Interactions

Analysis of the N-Propyl Moiety's Influence on Molecular Recognition

The N-propyl group at the 1-position of the pyrrole (B145914) ring plays a crucial role in how these molecules interact with biological targets. The size, shape, and lipophilicity of this alkyl group can dictate the binding affinity and specificity of the compound.

In the context of polyamide-DNA recognition, the N-alkyl substituent on the pyrrole ring has been a subject of investigation. While N-methylpyrrole is a common component of DNA-binding polyamides, studies have explored the replacement of the methyl group with other substituents. nih.gov For instance, replacing the N-methyl group with a hydrogen atom to create a desmethylpyrrole (Ds) monomer resulted in similar binding site size and orientation for a target DNA sequence. nih.gov However, this modification led to a decrease in binding specificity. nih.gov This suggests that while the core pyrrole structure is essential for recognition, the N-alkyl group fine-tunes the interaction, likely through steric and hydrophobic contributions within the DNA minor groove. nih.gov

Identification of Crucial Pharmacophoric Features in N-Propyl Pyrrole Scaffolds

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For N-propyl pyrrole derivatives, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.

A study on N-iso-propyl pyrrole-based derivatives as HMG-CoA reductase inhibitors identified a five-point pharmacophore model (AANRR) as being critical for activity. nih.gov This model consists of:

Two aromatic ring (R) features, one mapping to the pyrrole ring and the other to an adjacent benzene (B151609) side chain.

Two hydrogen bond acceptor (A) features and one negative ionic (N) feature located on the side chain attached to the N-iso-propyl group. nih.gov

This demonstrates that while the N-propyl pyrrole core provides a fundamental scaffold, the specific substitutions on and around this core are what define the pharmacophore and, consequently, the biological activity.

In other contexts, such as the development of antimicrobial agents, different pharmacophoric features become important. For instance, the incorporation of a 4-hydroxyphenyl ring into a pyrrole derivative was found to be a promising feature for antifungal activity against C. albicans. researchgate.net Similarly, the 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment has been described as an important pharmacophore for analgesic and anti-inflammatory activities in pyrrolo[3,4-c]pyrrole (B14788784) derivatives. nih.gov

The pyrrole moiety itself is often considered a prominent pharmacophoric feature in the design of inhibitors for enzymes like monoamine oxidase B (MAO-B). nih.gov The combination of the pyrrole ring with other functional groups, such as a hydrazide-hydrazone moiety, can lead to stable hydrogen bonding within the active sites of target enzymes. nih.gov

The following table summarizes key pharmacophoric features identified in various pyrrole-based scaffolds:

Biological Target/ActivityKey Pharmacophoric FeaturesReference
HMG-CoA Reductase InhibitionAromatic rings, hydrogen bond acceptors, negative ionic groups nih.gov
Antifungal (C. albicans)4-hydroxyphenyl ring researchgate.net
Analgesic/Anti-inflammatory2-hydroxy-3-(4-arylpiperazinyl)propyl fragment nih.gov
MAO-B InhibitionPyrrole ring, hydrazide-hydrazone moiety nih.gov

In Silico Studies for Mechanistic Pathway Elucidation

Computational, or in silico, methods are powerful tools for understanding the mechanisms by which molecules like N-propyl pyrrole derivatives interact with their biological targets. These methods allow researchers to visualize and predict molecular interactions at an atomic level.

Molecular Docking to Probe Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the binding modes of ligands within the active sites of proteins.

For example, molecular docking studies of pyrrolo[3,4-c]pyrrole derivatives against COX-2 and LOX enzymes were performed to determine their possible binding modes. nih.gov These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. Similarly, docking studies of pyrrole-based Schiff bases into the active site of monoamine oxidase B (MAO-B) revealed key interactions, such as π-π stacking between the pyrrole ring and aromatic amino acid residues like tryptophan. mdpi.com

In the development of antitubercular agents, molecular docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides into the active sites of enoyl ACP reductase and DHFR enzymes helped to identify crucial interactions and rationalize the inhibitory activity. mdpi.com

Prediction of Molecular Targets and Interaction Landscapes

Beyond predicting binding modes to known targets, in silico methods can also be used to predict potential new molecular targets for a given compound. Web-based tools can screen a small molecule against a database of known protein structures to identify potential binding partners. nih.gov For instance, the SwissTargetPrediction tool can estimate the probability of a molecule binding to different classes of proteins, such as G protein-coupled receptors or ion channels. nih.gov

For N-propyl pyrrole and its derivatives, understanding the interaction landscape would involve considering not only the primary binding to a specific target but also off-target interactions, interactions with metabolic enzymes, and transport proteins. This holistic view is crucial for developing compounds with desired therapeutic effects while minimizing unwanted side effects.

The following table outlines the application of various in silico methods in the study of pyrrole derivatives:

In Silico MethodApplicationExampleReference
Molecular DockingPredicting binding modes and interactionsDocking of pyrrolo[3,4-c]pyrrole derivatives into COX-2 and LOX active sites. nih.gov
3D-QSARQuantifying structure-activity relationshipsDevelopment of a 3D-QSAR model for N-iso-propyl pyrrole-based HMG-CoA reductase inhibitors. nih.gov
Target PredictionIdentifying potential biological targetsUse of SwissTargetPrediction to find likely protein targets for novel compounds. nih.gov
ADME/Tox PredictionPredicting pharmacokinetic and toxicity propertiesIn silico ADME/Tox profiling of indole (B1671886) derivatives to assess drug-likeness. nih.gov
Molecular DynamicsSimulating the dynamic behavior of molecule-target complexesMD simulations to assess the stability of ligand-protein interactions over time. benthamdirect.com

Applications of 1h Pyrrole, 1 Propyl As Synthetic Intermediates and Chemical Building Blocks

Role in Heterocyclic Chemistry and Ring System Modifications

1H-Pyrrole, 1-propyl- serves as a fundamental scaffold in heterocyclic chemistry. The pyrrole (B145914) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. vulcanchem.com The N-propyl group, while not drastically altering the aromatic nature, does influence the regioselectivity and rate of these reactions compared to N-H pyrrole.

Classic synthetic routes like the Paal-Knorr and Knorr syntheses can be adapted to produce N-substituted pyrroles, including 1-propylpyrrole, by using a primary amine (in this case, propylamine) instead of ammonia. vulcanchem.com Once formed, the 1-propylpyrrole ring can undergo various modifications. These include not only substitutions on the pyrrole ring itself but also more complex transformations like ring-expansion reactions, where the five-membered pyrrole ring can be converted into a six-membered pyridine (B92270) derivative. science.gov This capability allows for the generation of a wide array of different heterocyclic systems from a single, readily accessible intermediate.

Derivatization Techniques for Functionalization of the Pyrrole Ring

The functionalization of the 1-propylpyrrole core is crucial for its use as a building block. Derivatization techniques typically target the electron-rich carbon positions of the pyrrole ring through electrophilic substitution reactions. mdpi.com Common methods include acylation, nitration, and sulfonation, which introduce key functional groups that can be further manipulated. mdpi.com

A particularly important derivatization method is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the pyrrole ring, typically at the 2-position, to yield compounds like 1-propyl-1H-pyrrole-2-carbaldehyde. This aldehyde is a versatile intermediate, as the formyl group can undergo a wide range of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. Furthermore, the propyl group itself can be functionalized, for example, through oxidation under specific conditions to introduce carbonyl or hydroxyl functionalities. vulcanchem.com

Table 1: Common Derivatization Reactions of the 1-Propylpyrrole Ring

Reaction Type Reagents Position of Functionalization Product Type
Vilsmeier-Haack Formylation POCl₃, DMF C2 Pyrrole-2-carbaldehyde
Acylation Acid chloride, Lewis acid C2 or C3 Acylpyrrole
Nitration HNO₃/Ac₂O C2 and C5 Nitropyrrole
Sulfonation SO₃-pyridine complex C2 Pyrrole-2-sulfonic acid

This table summarizes general derivatization techniques applicable to N-alkylpyrroles based on established pyrrole chemistry. mdpi.com

Utilization in Ligand Design Principles

In the field of coordination chemistry, 1-propylpyrrole and its derivatives are utilized in the rational design of ligands for metal ions. ethernet.edu.et While the lone pair on the pyrrole nitrogen is involved in the aromatic sextet, making it a weak coordinator, functional groups introduced onto the pyrrole ring can act as effective binding sites. wikipedia.org

A key principle is the incorporation of chelating moieties onto the 1-propylpyrrole scaffold. For instance, derivatives such as 1-propyl-1H-pyrrole-2-carbaldehyde can act as ligands, coordinating with metal ions through the aldehyde oxygen and potentially other atoms. smolecule.com A more sophisticated example involves incorporating the pyrrole unit into a larger, multidentate structure. Research has shown the development of ligands like N,N′-ethylenebis[N-[(3-(pyrrole-1-yl)propyl) carbamoyl) methyl]-glycine], which are designed for the specific recognition and sensing of heavy metal ions like copper(II), lead(II), and mercury(II). researchgate.net In this design, the pyrrole units are part of a larger framework that creates specific binding pockets or channels, enabling selective interaction with target analytes. researchgate.net

Involvement in Organometallic Chemistry for Catalytic Systems

The interaction of 1-propylpyrrole derivatives with metal centers is central to their application in organometallic chemistry and catalysis. While the pyrrole ring itself can interact with Lewis acids, this can sometimes lead to undesirable polymerization. semanticscholar.org Therefore, a common strategy involves using substituted pyrroles where the reactive alpha positions are blocked, or where functional groups on the N-substituent drive the catalytic activity.

A notable study investigated the role of N-alkylpyrroles in olefin metathesis using a well-defined silica-supported tungsten catalyst. semanticscholar.org The research compared the reactivity of 1-Allyl-2,5-Dimethyl-1H-pyrrole with its saturated analogue, 1-Propyl-2,5-Dimethyl-1H-pyrrole.

Table 2: Catalytic System Involving a 1-Propylpyrrole Derivative

Substrate Catalyst Reaction Type Result Reference
1-Propyl-2,5-Dimethyl-1H-pyrrole [(≡Si-O-)W(CH₃)₅] Alkane Metathesis No metathesis observed; isomerization occurred. semanticscholar.org

This research highlights a crucial finding: under these specific catalytic conditions, the C-H bonds of the N-propyl group were not activated to initiate the alkane metathesis cycle. semanticscholar.org In contrast, the olefinic group of the N-allyl analogue readily participated in olefin metathesis. semanticscholar.org This demonstrates how the choice of the N-substituent (propyl vs. allyl) is critical in designing substrates for specific catalytic systems.

Supramolecular Chemistry Applications

1-propylpyrrole derivatives are valuable components in the construction of supramolecular assemblies, which are complex, ordered structures formed through non-covalent interactions like hydrogen bonding, host-guest interactions, and π-π stacking. frontiersin.orgresearchgate.net Although the N-propylated pyrrole cannot act as a hydrogen bond donor itself, it can be incorporated into larger molecular systems designed for molecular recognition and self-assembly. rsc.orgacs.org

For example, derivatives like 1H-pyrrole-1-hexanoic acid have been used to modify materials for the construction of stochastic sensors. researchgate.net These molecules self-assemble to form molecular aggregates with channels that are essential for the sensing mechanism. researchgate.net The principle relies on creating specific, non-covalent interactions between the host assembly and the guest analyte. The pyrrole ring can participate in anion-π and CH-π interactions, contributing to the stability and selectivity of these host-guest systems. frontiersin.org

Green Chemistry Applications as a Component or Intermediate

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles. researchgate.net This involves the use of renewable starting materials, employing recyclable catalysts, minimizing waste by designing atom-economical reactions, and using safer solvents like water. researchgate.netorganic-chemistry.org

Intermediate in the Synthesis of Complex Organic Molecules

One of the most significant applications of 1H-Pyrrole, 1-propyl- is its role as a key intermediate in the synthesis of more complex and biologically active molecules. mdpi.comcymitquimica.com The pyrrole scaffold is a core structure in many pharmaceuticals and natural products. mdpi.comthieme-connect.de By starting with a functionalized 1-propylpyrrole derivative, chemists can build elaborate molecular architectures.

For example, N-alkyl pyrroles have been instrumental in the development of cannabimimetic compounds. Research has shown that moving from a pyrrole core to a more complex indole-based structure, such as 1-propyl-3-(1-naphthoyl)indole, resulted in a selective ligand for the peripheral cannabinoid (CB2) receptor. researchgate.net Similarly, 1-Propyl-1H-pyrrole-2,5-dione, also known as N-Propylmaleimide, is a valuable intermediate used in pharmaceutical research and in bioconjugation to link molecules to proteins. ontosight.ai

Table 3: Examples of Complex Molecules or Scaffolds Derived from 1-Propylpyrrole Intermediates

Intermediate Resulting Complex Molecule/Scaffold Application Area Reference
N-Propylmaleimide (1-Propyl-1H-pyrrole-2,5-dione) Protein-drug conjugates Bioconjugation, Pharmaceutical Research ontosight.ai
1-propyl-pyrrole derivative 1-propyl-3-(1-naphthoyl)indole Selective CB2 receptor ligand researchgate.net
1-propyl-1H-pyrrole-2-carbaldehyde Fused heterocyclic systems Organic Synthesis, Drug Discovery smolecule.com

These examples underscore the role of 1H-Pyrrole, 1-propyl- and its immediate derivatives as foundational building blocks for creating high-value, functional molecules for medicine and materials science. nih.gov

Q & A

Q. What are the standard synthetic methodologies for preparing 1-propyl-substituted pyrrole derivatives?

Methodological Answer: 1H-Pyrrole, 1-propyl- derivatives are synthesized via enzymatic catalysis or regioselective cycloadditions. For example, Candida antarctica lipase B-catalyzed asymmetric N-alkoxycarbonylation with phenyl allyl carbonate in diisopropyl ether (60°C) enables high enantiomeric excess (>97%) for chiral 1-propyl-THβC derivatives . Alternative routes involve oxidation of intermediates with chloranil in xylene under reflux, followed by purification via recrystallization .

Q. How can spectroscopic and thermodynamic data for 1-propyl-pyrrole derivatives be reliably obtained?

Q. What safety precautions are critical when handling 1-propyl-pyrrole derivatives?

Methodological Answer: Hazard assessments indicate acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and eye protection. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting Safety Data Sheets (SDS) for specific antidotes .

Q. How are 1-propyl-pyrrole derivatives applied in heterocyclic chemistry?

Methodological Answer: These derivatives serve as precursors for fused heterocycles. For example, introducing allenyl and aldehyde groups at positions 1 and 2 of 1H-pyrrole enables synthesis of pyrrole-fused systems. Reduction of 1H-pyrrole-2-carbaldehyde yields (1H-pyrrol-2-yl)methanol, a key intermediate for bioactive molecules .

Advanced Research Questions

Q. How can regioselectivity challenges in 1-propyl-pyrrole functionalization be addressed?

Methodological Answer: Regioselective sulfonation at position 3 is achieved via TosMIC (tosylmethyl isocyanide) reactions in Et2_2O-DMSO with NaH. Column chromatography (hexane:ethyl acetate, 4:1) separates 4-aroyl-3-sulfonyl-1H-pyrrole isomers. Reaction progress is monitored by 1H^1H NMR to confirm pyrazoline/isoxazoline ring formation .

Q. How should conflicting thermodynamic or spectroscopic data be resolved?

Q. What computational tools optimize the design of 1-propyl-pyrrole-based sensors or catalysts?

Methodological Answer: SMILES notation (e.g., C(N1C=CC=C1)C1=CC=CO1 for 1-furfurylpyrrole) facilitates database searches and QSAR modeling. Non-covalent interaction analysis (e.g., NH-O hydrogen bonding with methanol) is performed using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Q. What methodologies assess the biological activity of 1-propyl-pyrrole derivatives?

Methodological Answer: Antimicrobial activity is evaluated via broth microdilution (MIC assays) against E. coli and S. aureus. Derivatives like 4-aroyl-3-sulfonyl-1H-pyrroles show enhanced activity (MIC 8–16 µg/mL) due to electron-withdrawing sulfonyl groups. Structural optimization involves replacing aryl groups with heterocycles (e.g., pyrazoles) .

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